molecular formula C13H10N6OS B13885028 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea

1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea

Katalognummer: B13885028
Molekulargewicht: 298.33 g/mol
InChI-Schlüssel: DKUGZSWNKBYPEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea is a heterocyclic compound that features a unique combination of pyridine, thiazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Pyridine and Pyrimidine: The thiazole ring is then coupled with pyridine and pyrimidine derivatives through nucleophilic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylamine
  • 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylmethanol
  • 1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylthiol

Uniqueness

1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H10N6OS

Molekulargewicht

298.33 g/mol

IUPAC-Name

1-(2-pyridin-4-yl-1,3-thiazol-4-yl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C13H10N6OS/c20-13(19-12-15-4-1-5-16-12)18-10-8-21-11(17-10)9-2-6-14-7-3-9/h1-8H,(H2,15,16,18,19,20)

InChI-Schlüssel

DKUGZSWNKBYPEP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)NC(=O)NC2=CSC(=N2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.